trans-1,2-Bis(diphenylphosphino)ethylene

Catalog No.
S1893489
CAS No.
983-81-3
M.F
C26H22P2
M. Wt
396.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-1,2-Bis(diphenylphosphino)ethylene

CAS Number

983-81-3

Product Name

trans-1,2-Bis(diphenylphosphino)ethylene

IUPAC Name

[(E)-2-diphenylphosphanylethenyl]-diphenylphosphane

Molecular Formula

C26H22P2

Molecular Weight

396.4 g/mol

InChI

InChI=1S/C26H22P2/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22H/b22-21+

InChI Key

NCKJIJSEWKIXAT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(C=CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)P(C=CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
T-BDPPE is a symmetrical, unsaturated organic compound that contains two diphenylphosphino groups attached to a double-bonded ethylene backbone. It is a type of chelating ligand that can bind to metal ions and facilitate chemical reactions. The compound's main use is in homogeneous catalysis, where it can act as a transfer agent for various functional groups.
T-BDPPE has a molecular weight of 488.44 g/mol and a melting point of 156-158° C. It is a colorless crystalline solid that is insoluble in water but soluble in organic solvents such as acetone, chloroform, and toluene. The compound's diphenylphosphino groups have a high affinity for metal ions, and the ethylene backbone provides flexibility and allows for various conformational changes.
T-BDPPE can be synthesized through a variety of methods, including Wittig-type reactions, Grignard reactions, and palladium-catalyzed coupling reactions. The compound can also be purified and characterized using techniques such as column chromatography, NMR spectroscopy, and X-ray crystallography.
used for t-BDPPE include NMR spectroscopy, X-ray crystallography, and mass spectrometry. These techniques allow researchers to identify the compound's structure, purity, and stability.
Although t-BDPPE has been studied extensively for its applications in organic synthesis, its biological properties have not been extensively researched. Some studies have suggested that t-BDPPE may have potential as an anticancer agent, but further research is needed to explore this possibility.
T-BDPPE is generally considered to be safe for use in scientific experiments. However, researchers should take precautions to avoid exposure to the compound and handle it in accordance with appropriate safety procedures.
T-BDPPE has a wide range of applications in scientific experiments, primarily in organic synthesis and catalysis. Some common applications include cross-coupling reactions, hydrogenation, and C–H bond functionalization.
The current state of research on t-BDPPE suggests that the compound's unique properties make it a valuable tool for organic synthesis and catalysis. However, additional research is needed to fully understand its potential applications and limitations.
T-BDPPE has potential implications in various fields of research and industry, including pharmaceuticals, materials science, and fine chemical synthesis. The compound's ability to facilitate chemical reactions and chelate metal ions makes it a valuable tool in these fields.
While t-BDPPE has shown great potential in scientific experiments, there are still some limitations to its use. One limitation is that it can be difficult to synthesize and purify, particularly on a large scale. Additionally, research is needed to explore its potential applications in other fields, such as biochemistry and environmental science.
for research on t-BDPPE include:
1. Developing new synthetic routes to make t-BDPPE more accessible
2. Exploring its potential applications in biochemistry and environmental science
3. Investigating the compound's biological properties and potential as an anticancer agent
4. Developing new catalytic reactions using t-BDPPE as a ligand
5. Exploring the use of t-BDPPE in materials science applications, such as the synthesis of new polymers.
In conclusion, t-BDPPE is a unique and versatile compound with potential applications in various fields of research and industry. Although further research is needed to fully understand its potential applications and limitations, current research suggests that it is a valuable tool in organic synthesis and catalysis.

XLogP3

5.9

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

983-80-2

Wikipedia

1,2-Bis(diphenylphosphino)ethylene

Dates

Modify: 2023-08-16

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